3-(2-Methoxyethyl)piperidine-3-carboxylic acid
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Overview
Description
3-(2-Methoxyethyl)piperidine-3-carboxylic acid is an organic compound with the molecular formula C9H17NO3 It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)piperidine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine.
Alkylation: The piperidine is alkylated with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This step introduces the methoxyethyl group to the piperidine ring.
Carboxylation: The alkylated piperidine is then subjected to carboxylation using carbon dioxide under high pressure and temperature, often in the presence of a catalyst like palladium.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles like halides or amines replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halides or amines replacing the methoxy group.
Scientific Research Applications
3-(2-Methoxyethyl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to neurotransmitters.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2-Methoxyethyl)piperidine-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxyethyl group can enhance the compound’s ability to cross biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can modulate specific pathways by binding to receptors or inhibiting enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Piperidinecarboxylic acid: Lacks the methoxyethyl group, resulting in different chemical properties and biological activities.
2-Methoxyethylamine: Contains the methoxyethyl group but lacks the piperidine ring, leading to distinct reactivity and applications.
Uniqueness
3-(2-Methoxyethyl)piperidine-3-carboxylic acid is unique due to the presence of both the piperidine ring and the methoxyethyl group. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(2-methoxyethyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-13-6-4-9(8(11)12)3-2-5-10-7-9/h10H,2-7H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQIXOMOEOXGFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCCNC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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